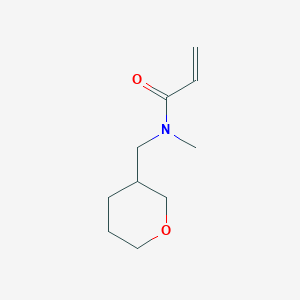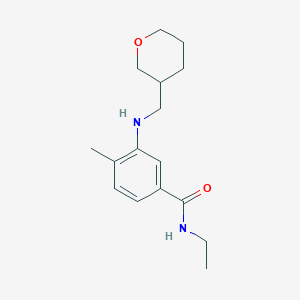
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as MFTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various applications, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the development and progression of diseases. 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), a group of proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has not been extensively studied in humans, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the study of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs. Additionally, further research could be done to identify the specific mechanisms of action of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and to optimize its chemical structure to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been achieved using various methods, including the reaction of furan-2-carboxylic acid with trifluoromethylpyrrolidine-3-carboxylic acid in the presence of a catalyst. Another method involves the reaction of furan-2-carboxylic acid with trifluoromethylpyrrolidine-3-carboxylic acid in the presence of a coupling reagent.
Applications De Recherche Scientifique
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(5-methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7-2-3-8(20-7)9(17)16-5-4-11(6-16,10(18)19)12(13,14)15/h2-3H,4-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFCNHWVMQSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylfuran-2-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)

![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)



![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)

![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)